molecular formula C26H36ClFN2O2SSn B12603131 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- CAS No. 882033-68-3

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-

Cat. No.: B12603131
CAS No.: 882033-68-3
M. Wt: 613.8 g/mol
InChI Key: WDCIQARYZFLGPI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- is a complex organic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with chloro, fluoro, methylphenylsulfonyl, and tributylstannyl groups. These substitutions confer specific chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of Substituents: The chloro, fluoro, and methylphenylsulfonyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while nucleophilic substitution can produce various substituted analogs.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar core structure but different substitution pattern.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the fluoro, methylphenylsulfonyl, and tributylstannyl groups.

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

882033-68-3

Molecular Formula

C26H36ClFN2O2SSn

Molecular Weight

613.8 g/mol

IUPAC Name

tributyl-[4-chloro-5-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]stannane

InChI

InChI=1S/C14H9ClFN2O2S.3C4H9.Sn/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(15)12(16)8-17-14(11)18;3*1-3-4-2;/h2-6,8H,1H3;3*1,3-4H2,2H3;

InChI Key

WDCIQARYZFLGPI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C(=CN=C2N1S(=O)(=O)C3=CC=C(C=C3)C)F)Cl

Origin of Product

United States

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